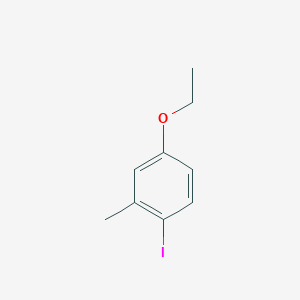
4-乙氧基-1-碘-2-甲基苯
描述
4-Ethoxy-1-iodo-2-methylbenzene is an organic compound characterized by its unique structure, which includes an ethoxy group, an iodine atom, and a methyl group attached to a benzene ring. This compound is utilized in various scientific investigations due to its versatile properties, making it valuable in fields such as organic synthesis and medicinal chemistry.
科学研究应用
4-Ethoxy-1-iodo-2-methylbenzene is utilized in diverse scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: As a precursor for the synthesis of advanced materials with specific properties.
作用机制
Target of Action
The primary target of 4-Ethoxy-1-iodo-2-methylbenzene is the benzene ring, which contains six pi electrons that are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring is especially stable and wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s interaction with its targets leads to a series of electrophilic substitution reactions . When carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product .
安全和危害
生化分析
Biochemical Properties
4-Ethoxy-1-iodo-2-methylbenzene plays a role in biochemical reactions primarily through electrophilic aromatic substitution. This compound can interact with enzymes and proteins that facilitate such reactions. For instance, it may interact with cytochrome P450 enzymes, which are known for their role in the metabolism of aromatic compounds. The nature of these interactions often involves the formation of a sigma complex, where the electrophile forms a bond with the benzene ring, leading to the substitution of a hydrogen atom .
Cellular Effects
The effects of 4-Ethoxy-1-iodo-2-methylbenzene on various types of cells and cellular processes can be significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in detoxification processes, leading to changes in the levels of specific enzymes and proteins. Additionally, 4-Ethoxy-1-iodo-2-methylbenzene can impact cellular metabolism by modifying the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-Ethoxy-1-iodo-2-methylbenzene exerts its effects through binding interactions with biomolecules. It can act as an electrophile, forming covalent bonds with nucleophilic sites on enzymes and proteins. This can lead to enzyme inhibition or activation, depending on the specific interaction. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethoxy-1-iodo-2-methylbenzene can change over time. The stability and degradation of the compound are important factors to consider. Over time, 4-Ethoxy-1-iodo-2-methylbenzene may undergo degradation, leading to the formation of by-products that could have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential toxicity .
Dosage Effects in Animal Models
The effects of 4-Ethoxy-1-iodo-2-methylbenzene can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it could exhibit toxic or adverse effects. Threshold effects may be observed, where a certain dosage level is required to elicit a significant biochemical response. High doses of 4-Ethoxy-1-iodo-2-methylbenzene may lead to toxicity, affecting vital organs and systems in animal models .
Metabolic Pathways
4-Ethoxy-1-iodo-2-methylbenzene is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450. These enzymes facilitate the oxidation and subsequent metabolism of the compound, leading to the formation of metabolites. The metabolic flux and levels of specific metabolites can be influenced by the presence of 4-Ethoxy-1-iodo-2-methylbenzene, affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 4-Ethoxy-1-iodo-2-methylbenzene is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments. The distribution of 4-Ethoxy-1-iodo-2-methylbenzene can influence its biochemical activity and potential toxicity .
Subcellular Localization
The subcellular localization of 4-Ethoxy-1-iodo-2-methylbenzene can impact its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can determine the specific biochemical pathways and processes that 4-Ethoxy-1-iodo-2-methylbenzene influences, ultimately affecting cellular function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-1-iodo-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-ethoxy-2-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of 4-Ethoxy-1-iodo-2-methylbenzene may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反应分析
Types of Reactions: 4-Ethoxy-1-iodo-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding ethoxy-methylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
相似化合物的比较
- 4-Ethoxy-1-bromo-2-methylbenzene
- 4-Ethoxy-1-chloro-2-methylbenzene
- 4-Ethoxy-1-fluoro-2-methylbenzene
Comparison: 4-Ethoxy-1-iodo-2-methylbenzene is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This results in different reactivity and selectivity in chemical reactions. The iodine atom also enhances the compound’s utility in cross-coupling reactions, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
4-ethoxy-1-iodo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZKNLVALVYDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,11-Dioxa[11]paracyclophane](/img/structure/B1446189.png)
![3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1446190.png)
![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446194.png)
![1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1446197.png)

![Tert-butyl 4-[3-(naphthalen-2-yl)-3-oxopropyl]piperazine-1-carboxylate](/img/structure/B1446199.png)
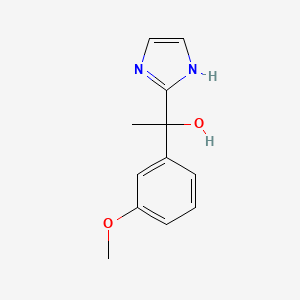
![3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1446201.png)
![2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1446203.png)

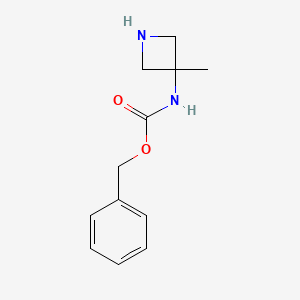
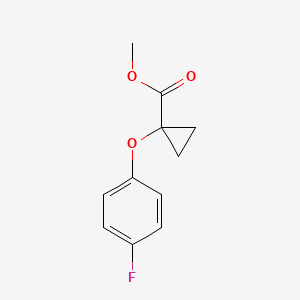
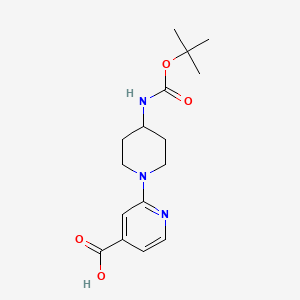
![2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1446211.png)
